
3-(Trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-(Trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula CF3C6H4SO2Cl. It is a derivative of benzenesulfonyl chloride, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3C6H4SO3H+SOCl2→CF3C6H4SO2Cl+SO2+HCl
Another method involves the chlorination of 3-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus-based chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrogen chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-(Trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula . It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals . It is also used in the synthesis of fluorinated compounds, including fluorinated polymers, and in the preparation of fluorinated drugs .
Scientific Research Applications
This compound is widely used in research laboratories for the synthesis of organic compounds .
Organic Synthesis: It serves as a reagent in organic synthesis . For example, it is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles.
Catalysis: It can act as a catalyst in the synthesis of polymers .
Fluorinating Agent: It is used as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals .
Properties
This compound has the following properties [4, 7]:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonylurea bonds, which are crucial in the biological activity of many drugs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Comparison: 3-(Trifluoromethyl)benzenesulfonyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can influence the compound’s reactivity and the properties of the resulting products. For example, the 3-position may offer different steric and electronic effects compared to the 2- or 4-positions, leading to variations in reaction outcomes and applications .
Biological Activity
3-(Trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.
- Molecular Formula : CHClFOS
- Molecular Weight : 242.62 g/mol
- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The sulfonyl chloride functional group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity . The trifluoromethyl group can enhance the metabolic stability and efficacy of these compounds in biological systems. For instance, studies have shown that derivatives of benzenesulfonyl chlorides possess antibacterial and antifungal activities, suggesting that this compound could similarly be effective against various pathogens .
Anticancer Potential
The trifluoromethyl group is known to influence the pharmacological properties of drugs. In a study focusing on trifluoromethyl-containing drugs, it was noted that such modifications often lead to improved potency and selectivity against cancer cell lines. While specific data on this compound's anticancer activity is limited, the structural similarities with other active compounds suggest a potential for anticancer applications .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonyl chloride can react with nucleophilic sites on enzymes, potentially inhibiting their activity. For example, studies on related compounds indicate that they may act as inhibitors of thrombin, a key enzyme in blood coagulation .
- Interaction with Cellular Targets : The lipophilic nature of the trifluoromethyl group may facilitate membrane permeability, allowing the compound to interact with intracellular targets more effectively.
Case Studies
-
Antibacterial Activity Assessment
- A study evaluated various benzenesulfonamide derivatives for antibacterial properties against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. While direct testing of this compound was not reported, related compounds showed promising results, indicating that similar derivatives could possess comparable activity .
- Thrombin Inhibition Studies
Summary of Findings
Property | Details |
---|---|
Chemical Class | Sulfonyl Chloride |
Biological Activities | Antimicrobial, Potential Anticancer |
Mechanism | Enzyme inhibition via nucleophilic attack; enhanced membrane permeability due to lipophilicity |
Case Studies | Antibacterial efficacy against various strains; thrombin inhibition studies |
Q & A
Q. What are the key physical and chemical properties of 3-(Trifluoromethyl)benzenesulfonyl chloride critical for experimental handling?
Answer:
- Physical Properties :
- Molecular Weight : 244.62 g/mol (CHClFOS) .
- Boiling Point : Reported values vary depending on pressure: 79–80°C at 1 mmHg and 88–90°C under unspecified conditions .
- Density : 1.526 g/mL at 20°C .
- Refractive Index : n/D 1.4860 .
- Safety Data :
Methodological Insight : Prioritize pressure-controlled distillation for purification, and confirm identity via NMR (expected shifts due to the -CF group) and IR spectroscopy (S=O stretching at ~1370–1350 cm) .
Q. What synthetic methodologies are commonly employed to prepare this compound in laboratory settings?
Answer:
- Chlorosulfonation : React 3-(trifluoromethyl)benzene with chlorosulfonic acid (ClSOH) under anhydrous conditions. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride after quenching with HCl .
- Alternative Routes : Sulfur trioxide (SO) in dichloroethane with subsequent chlorination using PCl may also be employed, though this requires rigorous moisture control .
Methodological Insight : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm product purity by elemental analysis or high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
Answer:
- Spectroscopic Techniques :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Purity >98% is typical for well-controlled syntheses .
Methodological Insight : Cross-validate melting points (if crystalline) and compare FT-IR spectra with literature data to rule out hydrolyzed byproducts (e.g., sulfonic acids) .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions when using this compound in nucleophilic substitution reactions?
Answer:
- Steric and Electronic Considerations : The -CF group increases electrophilicity at the sulfur center but may sterically hinder nucleophilic attack. Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reactivity .
- Temperature Control : Conduct reactions at −20°C to reduce hydrolysis or sulfonate ester formation. For example, in thiol synthesis, employ NaSH or thiourea under strictly anhydrous conditions .
Methodological Insight : Monitor reaction progress via NMR to detect unreacted starting material or fluorinated byproducts .
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in cross-coupling reactions?
Answer:
- Enhanced Electrophilicity : The -CF group withdraws electron density via inductive effects, increasing the sulfonyl chloride’s susceptibility to nucleophilic attack. This accelerates reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .
- Steric Effects : The meta-substituted -CF group may direct nucleophiles to the para position of the benzene ring in regioselective reactions. For example, in Pd-catalyzed couplings, ligand selection (e.g., XPhos) can optimize para-substitution .
Methodological Insight : Use DFT calculations to model transition-state geometries and predict regioselectivity in complex systems .
Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound across literature sources?
Answer:
- Pressure-Dependent Boiling Points : Boiling points vary with pressure (e.g., 79–80°C at 1 mmHg vs. 88–90°C at ambient pressure). Always report measurement conditions and calibrate equipment using reference standards .
- Spectral Data Validation : Cross-reference NMR and IR data with high-quality sources (e.g., NIST Chemistry WebBook) and replicate experiments under identical conditions to confirm reproducibility .
Methodological Insight : Collaborate with analytical facilities for advanced techniques like X-ray crystallography or GC-MS to resolve structural ambiguities .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAZCNPWWQQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369809 | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-44-6 | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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